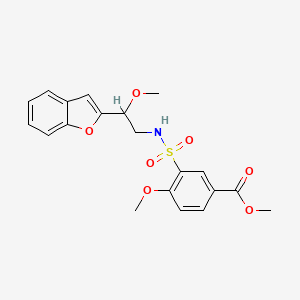

methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Benzofuran derivatives are found in natural products and synthetic compounds with a wide range of biological and pharmacological applications . They have received considerable attention due to their diverse biological activities, including antifungal, antimicrobial, and antioxidant properties .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves various chemical reactions. For instance, one study described the preparation of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes, and thiazoles derived from the thiosemicarbazones .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be confirmed using various spectroscopic techniques, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can participate in [2+2] cycloreversion reactions, which have important biological implications in splitting the cyclobutane-type pyrimidine dimers in UV damaged DNA .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesis of benzofuran derivatives, including the compound , has been explored for their antimicrobial potential. Researchers have prepared cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, ketoximes, thiosemicarbazones, and ether derivatives. Some of these synthesized compounds have demonstrated activity against different microorganisms . Further studies could explore their efficacy against specific bacterial or fungal strains.

Cytotoxicity in Cancer Cells

Derivatives of benzofuran have been investigated for their cytotoxic effects on cancer cells. For instance, one compound—1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-n,n-dimethylpiperidin-4-amine—exhibited significant cytotoxic activity against head and neck cancer cells (SQ20B) with an IC50 value of 0.46 μM . This suggests potential applications in cancer therapy.

Anticancer Properties

Microwave-assisted synthesis of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds has been explored. These derivatives were evaluated for their anticancer activity against human ovarian cancer cells (A2780). Such investigations contribute to our understanding of the compound’s potential in cancer treatment .

Photochemical Energy Storage

The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes, which involves benzofuran derivatives, has implications in splitting cyclobutane-type pyrimidine dimers in UV-damaged DNA. Additionally, it may find applications in photochemical energy storage . Further research could explore this avenue.

Medicinal Chemistry

Benzofuran neolignans and nor-neolignans, found in various plants, exhibit diverse biological activities. These include insecticidal, fungicidal, antimicrobial, and antioxidant properties. The benzofuran ring system appears in many medicinally important compounds . Investigating the compound’s interactions with biological targets could yield valuable insights.

P450 Aromatase Inhibition

Benzofuran derivatives have been studied as potent non-steroidal reversible inhibitors of P450 aromatase . Understanding their mechanism of action and specificity could lead to applications in hormone-related disorders or cancer treatment.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzofuran and its derivatives are emerging as a promising scaffold for the development of new therapeutic agents, especially in the field of antimicrobial therapy . Future research may focus on the design and synthesis of novel benzofuran derivatives with improved bioavailability and potent biological activities.

Propiedades

IUPAC Name |

methyl 3-[[2-(1-benzofuran-2-yl)-2-methoxyethyl]sulfamoyl]-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO7S/c1-25-16-9-8-14(20(22)27-3)11-19(16)29(23,24)21-12-18(26-2)17-10-13-6-4-5-7-15(13)28-17/h4-11,18,21H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXRMXRXOZSGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2560587.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2560588.png)

![Oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone](/img/structure/B2560590.png)

![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/no-structure.png)

![1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide](/img/structure/B2560602.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2560603.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2560609.png)